1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with a molecular weight of 237.26 . It has a structure that includes a cyclopentylcarbamoyl group and a 1,2,3-triazole ring .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3-triazole ring, a carboxylic acid group, and a cyclopentylcarbamoyl group . The InChI code for this compound is 1S/C11H15N3O3/c15-10(13-9-3-1-2-4-9)7-14-6-8(5-12-14)11(16)17/h5-6,9H,1-4,7H2,(H,13,15)(H,16,17) .It has a molecular weight of 237.26 . The storage temperature is room temperature .
Scientific Research Applications
Synthesis and Characterization
1,2,3-Triazoles, including derivatives similar to 1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, have been synthesized through various methods, demonstrating their utility in chemical synthesis and material science. For instance, triazoles have been synthesized via 1,3-dipolar cycloaddition reactions, showcasing their versatility as scaffolds for further chemical modifications. These reactions have been utilized to create compounds with potential antimicrobial activities and to explore novel chemical structures (Holla et al., 2005).
Antimicrobial Activity
Research on 1,2,3-triazole derivatives has demonstrated their potential antimicrobial properties. Studies have highlighted the synthesis and evaluation of 1,2,3-triazole compounds for antimicrobial activity, providing insights into their use as templates for developing new antimicrobial agents. For example, triazole derivatives have been screened for their antibacterial and antifungal activities, indicating their significance in medicinal chemistry and drug design (Holla et al., 2005).
Structural Analysis
The crystal and molecular structures of triazole derivatives have been extensively studied, revealing their complex geometries and electronic properties. These analyses provide valuable information for understanding the molecular basis of their reactivity and potential biological activities. Studies involving X-ray crystallography and molecular modeling have elucidated the configurations of various triazole compounds, contributing to the development of materials and pharmaceuticals with optimized properties (Boechat et al., 2010).
Catalyst Design
1,2,3-Triazole compounds have been explored as ligands in catalyst design, particularly in the field of organometallic chemistry. Their ability to bind metals and influence the catalytic activity of metal complexes has been investigated, demonstrating their potential in facilitating various chemical transformations. This research area explores the synthesis of triazole-based catalysts and their applications in organic synthesis, highlighting the role of triazoles in advancing catalytic methodologies (Ferrini et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c15-9(11-7-3-1-2-4-7)6-14-5-8(10(16)17)12-13-14/h5,7H,1-4,6H2,(H,11,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPNXTMDGMLVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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